molecular formula C4H12FNO3 B12542592 Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride CAS No. 652978-15-9

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride

Cat. No.: B12542592
CAS No.: 652978-15-9
M. Wt: 141.14 g/mol
InChI Key: FFQCZDCWGKAOSB-UHFFFAOYSA-M
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Description

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is a quaternary ammonium compound characterized by a central nitrogen atom bonded to three hydroxymethyl groups (-CH₂OH), one methyl group (-CH₃), and a hydroxyl group (-OH). The cationic structure is paired with a fluoride counterion. Its structure enhances solubility in aqueous environments and stability under physiological conditions .

Properties

CAS No.

652978-15-9

Molecular Formula

C4H12FNO3

Molecular Weight

141.14 g/mol

IUPAC Name

tris(hydroxymethyl)-methylazanium;fluoride

InChI

InChI=1S/C4H12NO3.FH/c1-5(2-6,3-7)4-8;/h6-8H,2-4H2,1H3;1H/q+1;/p-1

InChI Key

FFQCZDCWGKAOSB-UHFFFAOYSA-M

Canonical SMILES

C[N+](CO)(CO)CO.[F-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride typically involves the reaction of N-methylmethanaminium with formaldehyde and hydrofluoric acid under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 25-30°C. The reaction mixture is then neutralized and purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pH levels.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The fluoride ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like chloride ions (Cl⁻) or bromide ions (Br⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler amines.

    Substitution: Corresponding halide-substituted compounds.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis and Catalysis
    • Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride is utilized as a reagent in organic synthesis. Its ability to act as a catalyst in various chemical reactions enhances the efficiency of synthetic pathways, making it valuable in the production of complex organic molecules.
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial properties. Research indicates that it disrupts microbial growth by interfering with cellular processes, such as enzyme activity and membrane integrity. The presence of the fluoride ion enhances its reactivity against various microbial strains, making it a candidate for developing antimicrobial agents.
  • Biological Interactions
    • Studies have focused on the interactions of this compound with biological targets, including enzymes and cellular membranes. These interactions can lead to significant biological effects, particularly in disrupting microbial growth and activity, which is crucial in medicinal chemistry and microbiology research.

Data Table: Comparison with Similar Compounds

Compound NameChemical FormulaUnique Features
This compoundC₇H₁₈FNO₃Contains a fluoride ion; exhibits antimicrobial activity
Ethanolamine, N,N-bis(2-hydroxyethyl)-C₄H₁₃NO₂Lacks a fluoride ion; used in surfactants
N,N'-Bis(2-hydroxyethyl)ethylenediamineC₆H₁₅N₃O₂Contains two amine groups; used as a chelating agent
Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium chlorideC₇H₁₈ClNO₃Chloride ion instead of fluoride; similar reactivity

This table highlights the distinctiveness of this compound due to its fluoride content, which imparts unique chemical properties compared to similar compounds.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in microbial viability at specific concentrations, suggesting its potential use in developing disinfectants and antiseptics.

Case Study 2: Organic Synthesis Applications

In another research project, this compound was employed as a catalyst for synthesizing complex organic compounds. The study demonstrated enhanced reaction rates and yields compared to traditional catalysts, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial effects. The fluoride ion plays a crucial role in enhancing the compound’s reactivity and efficacy.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges : Fluoride counterions require anhydrous conditions to avoid hydrolysis, complicating scale-up compared to chloride analogues .
  • Toxicity Profile : Preliminary studies suggest lower cytotoxicity than bromide-based quaternary ammonium compounds, but long-term ecotoxicological data are lacking .
  • Regulatory Status: Not yet listed under major chemical regulations (e.g., REACH), unlike SNUR-regulated amides and polymers in .

Biological Activity

Antimicrobial Activity

Research indicates that Hydroxy-N,N-bis(hydroxymethyl)-N-methylmethanaminium fluoride exhibits potential biological activity, particularly as an antimicrobial agent . This property is consistent with the known antimicrobial effects of fluoride compounds in general.

Effects on Cellular Energy Metabolism

Studies on sodium fluoride (NaF), a related fluoride compound, provide insights into potential cellular effects:

  • Mitochondrial Function: NaF has been shown to inhibit mitochondrial energy generation in platelets. At concentrations of 0.5-1.0 mM, NaF significantly decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) production .
  • ATP Levels: Treatment with NaF led to significant decreases in oxygen consumption and ATP levels in platelets .
  • Glycolysis: Simultaneously, NaF increased lactate levels, suggesting a shift towards anaerobic metabolism .

These findings suggest that fluoride compounds can interfere with cellular energy production, which may contribute to their biological effects.

Metabolic Stability and Drug Metabolism

Fluorine substitution in drug compounds can enhance metabolic stability:

  • Oxidative Metabolism: The C-F bond is more resistant to attack than the C-H bond, potentially preventing oxidative metabolism at the site of fluorine substitution .
  • Cytochrome P450: In saturated systems, the inductive effect of fluorine can decrease the susceptibility of adjacent groups to metabolic attack by cytochrome P450 .
  • Nucleophilic Reactions: A fluorine atom placed ortho to a phenolic group can increase its reactivity as a nucleophile in methylation and glucuronidation reactions .

Potential Toxicity Considerations

While specific toxicity data for this compound is not available, studies on other fluoride compounds highlight potential concerns:

  • ROS Production: Increased ROS production observed with NaF treatment suggests potential cytotoxicity .
  • Tissue Regeneration: When used topically, fluoride compounds could interfere with wound healing and tissue regeneration by affecting platelet function .
  • Neurobehavioral Effects: A study on fluoride exposure during pregnancy found an association with increased odds of neurobehavioral problems in children at age 3 .

Research Gaps and Future Directions

  • Specific Studies: More research is needed to elucidate the exact biological activity profile of this compound.
  • Structure-Activity Relationships: Comparative studies with other fluoride compounds could help understand how the unique structure of this compound influences its biological activity.
  • Long-term Effects: Given the potential developmental effects of fluoride exposure, long-term studies on this compound's safety profile are warranted.

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